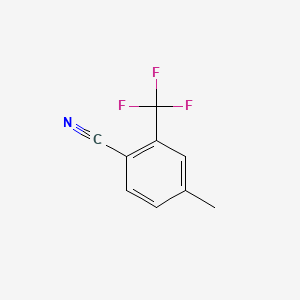

4-Methyl-2-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZWEODOIUKVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379604 | |

| Record name | 4-methyl-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-05-0 | |

| Record name | 4-Methyl-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing trifluoromethyl group and a nitrile moiety, make it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety considerations, tailored for professionals in research and development.

Core Properties and Identification

The fundamental identification and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 261952-05-0 | [1][2][3] |

| Molecular Formula | C₉H₆F₃N | [1][3] |

| Molecular Weight | 185.15 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2-Cyano-5-methylbenzotrifluoride, 4-Cyano-3-(trifluoromethyl)toluene, 2-(Trifluoromethyl)-p-tolunitrile | [1][2] |

| Appearance | White to off-white solid | Inferred from typical benzonitriles |

| Boiling Point | 265.67 °C (Predicted) | [4] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water, soluble in common organic solvents | Inferred from structure |

Synthesis and Purification

While a specific, detailed laboratory preparation of this compound is not widely published in peer-reviewed journals, its synthesis can be logically deduced from established chemical transformations. A plausible and common route would involve the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a variety of functional groups, including nitriles.[5]

A likely precursor for this synthesis is 4-methyl-2-(trifluoromethyl)aniline. The overall synthetic strategy would be a two-step process: diazotization of the aniline followed by cyanation.

Figure 1: Proposed synthetic pathway for this compound via the Sandmeyer reaction.

General Experimental Protocol for Sandmeyer Reaction

-

Diazotization: The starting aniline, 4-methyl-2-(trifluoromethyl)aniline, is dissolved in a cold aqueous solution of a strong acid, typically hydrochloric acid. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature between 0 and 5 °C. This reaction forms the in situ diazonium salt.

-

Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The reaction is typically warmed to room temperature and then heated to ensure complete reaction.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its three key functional groups: the nitrile, the trifluoromethyl group, and the aromatic ring.

-

Nitrile Group: The cyano group can undergo hydrolysis to form the corresponding carboxylic acid or be reduced to an amine. It can also participate in cycloaddition reactions.

-

Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[6] It also enhances the lipophilicity and metabolic stability of molecules containing it, a property highly valued in drug design.[7]

-

Aromatic Ring: The benzene ring can undergo nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Applications in Drug Development and Research

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, known to interact with a variety of biological targets.[8] The trifluoromethyl group is also a prevalent feature in many modern pharmaceuticals due to its ability to improve pharmacokinetic and pharmacodynamic properties.[7]

While specific applications of this compound are not extensively documented, its structural similarity to key intermediates in the synthesis of high-profile drugs suggests its potential as a valuable building block. For instance, the closely related compound, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is a crucial intermediate in the synthesis of Enzalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[2] This highlights the potential of this compound as a precursor for the synthesis of novel therapeutic agents, particularly in oncology.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the aromatic protons and the methyl group protons. ¹³C NMR and ¹⁹F NMR would be instrumental in confirming the presence and position of the trifluoromethyl group and the nitrile carbon.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of organic compounds. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a buffer like trifluoroacetic acid would be a suitable starting point for method development.[2][3]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H331: Toxic if inhaled

Precautionary Measures: [9]

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of exposure or if you feel unwell, seek immediate medical advice.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Its synthesis can be achieved through established methods like the Sandmeyer reaction. Understanding its properties, reactivity, and safe handling procedures is crucial for its effective utilization in research and development.

References

-

PubChem. This compound. [Link]

-

Chemcasts. Thermophysical Properties of this compound. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. [Link]

-

SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

-

SIELC Technologies. HPLC Separation of Dequalinium and Benzonitrile on Different Columns. [Link]

-

Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 3. HPLC Separation of Dequalinium and Benzonitrile on Different Columns | SIELC Technologies [sielc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 7. This compound | C9H6F3N | CID 2775597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 4-Methyl-2-(trifluoromethyl)benzonitrile: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When appended to a versatile scaffold like benzonitrile, the resulting derivative, 4-Methyl-2-(trifluoromethyl)benzonitrile , emerges as a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside a detailed exploration of its synthesis and analytical characterization.

Molecular and Physicochemical Profile

This compound is a substituted aromatic compound with the chemical formula C₉H₆F₃N.[3] Its structure features a benzene ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 2-position, and a nitrile group at the 1-position. This unique arrangement of functional groups imparts a distinct set of properties that are highly relevant to its application in organic synthesis.

Key Identifiers and Properties

A summary of the key identifiers and calculated physicochemical properties of this compound is presented in the table below. These values, sourced from reputable chemical databases, provide a foundational understanding of the compound's physical behavior.[3][4]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 261952-05-0 | [3][4] |

| Molecular Formula | C₉H₆F₃N | [3][4] |

| Molecular Weight | 185.15 g/mol | [3] |

| Melting Point | 23.0-30.0 °C | [5] |

| Boiling Point (Calculated) | 265.67 °C | [4] |

| Density (Calculated) | 1.353 g/cm³ | [4] |

| Appearance | White to pale cream powder or fused solid | [5] |

Synthesis of this compound: A Plausible Synthetic Route

The logical precursor for this synthesis is 4-methyl-2-(trifluoromethyl)aniline. The overall synthetic pathway can be visualized as a two-step process: diazotization of the aniline followed by cyanation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Sandmeyer Reaction

The following protocol is a generalized procedure for a Sandmeyer-type cyanation, adapted from established methodologies for similar substrates.[7] The causality behind the experimental choices lies in the inherent instability of the diazonium salt, necessitating low temperatures, and the catalytic role of copper(I) cyanide in the substitution reaction.

Step 1: Diazotization of 4-Methyl-2-(trifluoromethyl)aniline

-

Acidic Solution Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated hydrochloric acid in water.

-

Aniline Dissolution: Add 4-methyl-2-(trifluoromethyl)aniline to the acidic solution and stir until fully dissolved. Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.[7]

-

Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline solution, ensuring the temperature remains between 0-5 °C. The slow addition is crucial to control the exothermic reaction.

-

Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The completion of diazotization can be qualitatively assessed using starch-iodide paper, which turns blue in the presence of excess nitrous acid.[7]

Step 2: Cyanation (Sandmeyer Reaction)

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water. Cool this solution to 0-5 °C.

-

Diazonium Salt Addition: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The evolution of nitrogen gas should be observed.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then gently heat to ensure the complete decomposition of the diazonium salt and formation of the nitrile.

-

Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the trifluoromethyl and nitrile groups.

-

Aromatic Protons (3H): The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and a singlet in the downfield region (typically δ 7.0-8.0 ppm). The proton ortho to the trifluoromethyl group is expected to be the most downfield.

-

Methyl Protons (3H): The protons of the methyl group will appear as a singlet in the upfield region (typically δ 2.3-2.6 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the aromatic region (δ 110-150 ppm). The carbons attached to the trifluoromethyl and nitrile groups will have characteristic chemical shifts. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Nitrile Carbon (1C): The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm.

-

Methyl Carbon (1C): The carbon of the methyl group will appear in the upfield region (δ 20-25 ppm).

-

Trifluoromethyl Carbon (1C): The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling, typically in the region of δ 120-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.[8]

-

C-F Stretches: Strong absorption bands are expected in the region of 1100-1350 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C-H Stretches: Weak to medium absorption bands will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretches: Several medium to weak absorption bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (185.15).

-

Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (M-15), a hydrogen cyanide molecule (M-27), or a trifluoromethyl radical (M-69).

Caption: A typical workflow for the purification and analytical characterization of a synthesized compound.

Role in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, offering a way to fine-tune the biological activity of a lead compound. The nitrile group is a versatile functional handle that can be converted into other functionalities such as amines, carboxylic acids, or tetrazoles, which are common in drug molecules.

This compound and its derivatives are of interest in the development of kinase inhibitors, androgen receptor modulators, and other targeted therapies.[9][10] For example, related trifluoromethylated benzonitriles are key intermediates in the synthesis of drugs like enzalutamide, an anti-prostate cancer agent.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a unique combination of functional groups that make it highly useful in the field of drug discovery and development. Its physicochemical properties, largely dictated by the trifluoromethyl and nitrile moieties, offer medicinal chemists a powerful tool for molecular design. While a definitive, published synthesis protocol is elusive, established methodologies like the Sandmeyer reaction provide a clear and viable pathway for its preparation. The predicted spectroscopic data serves as a crucial guide for its characterization, ensuring the identity and purity of this important building block. As the demand for novel and effective therapeutics continues to grow, the role of specialized intermediates like this compound will undoubtedly become even more significant.

References

- PubChem. This compound. National Center for Biotechnology Information. [Link]

- Chemcasts. Thermophysical Properties of this compound. [Link]

- Eureka | Patsnap. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. [Link]

- Google Patents. Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.

- YouTube. Sandmeyer Reaction - experimental procedure and set up.. [Link]

- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- ResearchGate. Sandmeyer Trifluoromethylation. [Link]

- L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

- Google Patents. Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.

- NIST WebBook. 4-Fluoro-2-(trifluoromethyl)benzonitrile. [Link]

- NIST WebBook. Benzonitrile, 4-methyl-. [Link]

- PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile. [Link]

- PubMed. 4-(Trifluoromethyl)benzonitrile. [Link]

- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- Google Patents. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.

- The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- NIST WebBook. Benzonitrile, 4-methyl-. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. rsc.org [rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 7. rsc.org [rsc.org]

- 8. Benzonitrile, 4-methyl- [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methyl-2-(trifluoromethyl)benzonitrile

Introduction to 4-Methyl-2-(trifluoromethyl)benzonitrile and the Role of NMR Spectroscopy

This compound, with the chemical formula C₉H₆F₃N, is a substituted aromatic compound featuring a benzonitrile core with a methyl group at the 4-position and a trifluoromethyl group at the 2-position.[1] The unique electronic properties imparted by the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl and nitrile groups make this molecule an interesting subject for spectroscopic analysis and a potential building block in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like this compound, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring and for verifying the presence and integrity of the functional groups.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that consider the intricate effects of the various substituents on the chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 7.78 | d | 8.1 | 1H |

| H-5 | 7.55 | d | 8.1 | 1H |

| H-3 | 7.85 | s | - | 1H |

| CH₃ | 2.45 | s | - | 3H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | 143.5 |

| C-2 | 131.5 (q, J ≈ 30 Hz) |

| C-6 | 135.0 |

| C-5 | 132.8 |

| C-3 | 129.5 |

| C-1 | 112.0 |

| CN | 117.5 |

| CF₃ | 122.0 (q, J ≈ 272 Hz) |

| CH₃ | 21.5 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

In-depth Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound displays signals corresponding to the three aromatic protons and the three methyl protons.

-

Aromatic Protons (H-3, H-5, and H-6):

-

The proton at the 3-position (H-3 ) is predicted to appear as a singlet at approximately 7.85 ppm. Its downfield shift is attributed to the deshielding effects of the adjacent electron-withdrawing nitrile and trifluoromethyl groups. The absence of adjacent protons results in a singlet multiplicity.

-

The proton at the 6-position (H-6 ) is predicted as a doublet around 7.78 ppm. It is coupled to the neighboring H-5 proton, giving rise to the doublet splitting pattern.

-

The proton at the 5-position (H-5 ) is also predicted as a doublet at approximately 7.55 ppm, resulting from its coupling with H-6.

-

-

Methyl Protons (CH₃):

-

The three protons of the methyl group are chemically equivalent and are predicted to resonate as a sharp singlet at around 2.45 ppm. This upfield chemical shift is characteristic of a methyl group attached to an aromatic ring.

-

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

-

Aromatic Carbons (C-1 to C-6):

-

The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. The carbons directly attached to the electron-withdrawing groups (C-1 and C-2) are expected to be significantly deshielded.

-

C-1 , bonded to the nitrile group, is predicted at approximately 112.0 ppm.

-

C-2 , bearing the trifluoromethyl group, is predicted to appear as a quartet around 131.5 ppm due to coupling with the three fluorine atoms.

-

C-4 , attached to the electron-donating methyl group, is predicted to be downfield at about 143.5 ppm.

-

The remaining aromatic carbons, C-3 , C-5 , and C-6 , are predicted to resonate in the range of 129.5 to 135.0 ppm.

-

-

Substituent Carbons (CN, CF₃, and CH₃):

-

The nitrile carbon (CN ) is predicted to have a chemical shift of approximately 117.5 ppm.

-

The trifluoromethyl carbon (CF₃ ) will appear as a quartet with a large coupling constant (around 272 Hz) at approximately 122.0 ppm.

-

The methyl carbon (CH₃ ) is predicted to be in the upfield region, around 21.5 ppm, which is typical for an aryl-bound methyl group.

-

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for this compound or similar compounds, the following protocol outlines a standard procedure.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the high-purity solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean and dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition Parameters:

-

Use a wider spectral width (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Proton decoupling should be applied to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

-

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.

-

Logical Relationships and Workflow

The process of NMR-based structural elucidation follows a logical workflow, from sample preparation to final data interpretation.

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide has provided a detailed overview and interpretation of the predicted ¹H and ¹³C NMR spectral data for this compound. The analysis of the chemical shifts, multiplicities, and coupling patterns offers a robust framework for the structural confirmation of this compound. The provided experimental protocol serves as a practical guide for researchers to obtain high-quality NMR spectra for this and related molecules. The synergistic use of predictive data and fundamental NMR principles is a powerful approach in modern chemical research, enabling the confident characterization of novel compounds.

References

Sources

Synthesis and characterization of 4-Methyl-2-(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methyl-2-(trifluoromethyl)benzonitrile

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 261952-05-0), a key intermediate in the development of pharmaceuticals and advanced materials. The document details a robust synthetic strategy employing a modern Sandmeyer-type trifluoromethylation, outlines detailed experimental protocols, and describes the full suite of analytical techniques required for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the handling of this important chemical entity.

Introduction and Strategic Importance

This compound is a substituted aromatic compound featuring a nitrile (-C≡N), a methyl (-CH₃), and a trifluoromethyl (-CF₃) group. The unique electronic properties imparted by the electron-withdrawing trifluoromethyl and nitrile groups make this molecule a highly valuable building block in medicinal chemistry and materials science.[1] Specifically, the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Benzonitrile derivatives, in turn, are precursors to a wide range of heterocyclic compounds and are found in various applications, including advanced polymers and stimuli-responsive materials.[3]

This guide provides an in-depth exploration of a reliable synthetic pathway to this compound and the rigorous analytical methods used to validate its identity and purity, ensuring its suitability for downstream applications.

Synthetic Strategy: A Modern Approach via Sandmeyer Reaction

The synthesis of complex aromatic compounds requires a strategic approach that considers starting material availability, reaction efficiency, and regiochemical control. For this compound, a retrosynthetic analysis points to a Sandmeyer-type reaction as a highly effective strategy.

The Sandmeyer reaction is a versatile transformation that converts an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[2][4] While traditionally used for halogenation and cyanation, modern variations have expanded its scope to include trifluoromethylation.[5][6] This "Sandmeyer-type trifluoromethylation" offers a powerful method for installing the -CF₃ group with high efficiency and under relatively mild conditions.[5]

Our chosen strategy begins with the commercially available precursor, 2-Amino-5-methylbenzonitrile.[7][8] This starting material already contains the required nitrile and methyl groups in the correct orientation. The core of the synthesis involves the transformation of the amino group into a trifluoromethyl group. This is accomplished in a two-step, one-pot sequence:

-

Diazotization: The primary amino group of 2-Amino-5-methylbenzonitrile is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Trifluoromethylation: The resulting diazonium salt is then treated with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper catalyst to yield the final product.[5][6]

This approach is advantageous due to the accessibility of the starting material and the high functional group tolerance of the Sandmeyer reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

2-Amino-5-methylbenzonitrile (1.0 eq)

-

Hydrochloric acid (HCl), concentrated (3.0 eq)

-

Sodium nitrite (NaNO₂), (1.1 eq)

-

Trifluoromethyltrimethylsilane (TMSCF₃), (1.5 eq)

-

Copper(I) iodide (CuI), (0.1 eq)

-

Acetonitrile (solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Protocol:

Part A: Diazotization

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-Amino-5-methylbenzonitrile (1.0 eq) and acetonitrile.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature between 0 and 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A slight color change may be observed.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: Copper-Mediated Trifluoromethylation

-

In a separate flask, add Copper(I) iodide (0.1 eq) and TMSCF₃ (1.5 eq) to acetonitrile.

-

Carefully add the pre-formed diazonium salt solution from Part A to the copper/TMSCF₃ mixture. Vigorous evolution of nitrogen gas (N₂) is expected. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the diazonium intermediate.

Part C: Work-up and Purification

-

Quench the reaction by slowly pouring it into an ice-water mixture.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

4.1 Spectroscopic Data

The following table summarizes the expected spectral data for this compound, inferred from characteristic chemical shifts and absorption frequencies of related structures.[9][10][11]

| Technique | Expected Observations & Rationale |

| ¹H NMR | ~7.7-7.5 ppm (m, 3H): Aromatic protons on the substituted ring. The electron-withdrawing -CF₃ and -CN groups will shift these protons downfield. ~2.5 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group. |

| ¹³C NMR | ~145-140 ppm: Quaternary carbon attached to the methyl group. ~135-125 ppm: Aromatic CH carbons. ~123 ppm (q, ¹JCF ≈ 272 Hz): The carbon of the trifluoromethyl group, appearing as a quartet due to coupling with the three fluorine atoms. ~117 ppm: The carbon of the nitrile group. ~115 ppm (q): Quaternary carbon attached to the nitrile group. ~21 ppm: The carbon of the methyl group. |

| ¹⁹F NMR | ~ -60 to -65 ppm (s): A single sharp peak corresponding to the three equivalent fluorine atoms of the -CF₃ group.[9] |

| IR Spectroscopy | ~2230 cm⁻¹: Strong, sharp absorption characteristic of the nitrile (C≡N) stretching vibration. ~1350-1100 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group. ~3000-2850 cm⁻¹: C-H stretching from the aromatic ring and methyl group. |

| Mass Spectrometry (EI) | m/z 185: Molecular ion peak [M]⁺ corresponding to the molecular weight of C₉H₆F₃N.[12] m/z 166: Fragment corresponding to the loss of a fluorine atom [M-F]⁺. m/z 116: Fragment corresponding to the loss of the CF₃ group [M-CF₃]⁺. |

4.2 Chromatographic Analysis

Purity is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A pure sample should exhibit a single major peak, with the purity calculated as the area of the main peak relative to the total area of all peaks. For pharmaceutical applications, a purity of >98% is typically required.

Physicochemical and Safety Data

Proper handling and storage are critical for chemical safety and integrity. The following data has been compiled from authoritative sources.[12][13][14][15]

| Property | Value |

| CAS Number | 261952-05-0 |

| Molecular Formula | C₉H₆F₃N |

| Molecular Weight | 185.15 g/mol [12][14] |

| Appearance | White to off-white solid or low-melting powder |

| Melting Point | 22-28 °C[15] |

| Boiling Point | ~265 °C (Predicted)[13] |

| IUPAC Name | This compound[12][13] |

Safety Information (GHS Classification): [12]

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.

Conclusion

This guide has detailed a robust and modern synthetic route for this compound utilizing a Sandmeyer-type trifluoromethylation of 2-Amino-5-methylbenzonitrile. The described protocol, coupled with a comprehensive suite of characterization techniques—including multinuclear NMR, IR, and MS—provides a reliable framework for the production and validation of this important chemical intermediate. The data and methodologies presented herein are designed to empower researchers and developers to confidently synthesize and utilize high-purity this compound in their scientific endeavors.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.

- B Buchwald, S. L. et al. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, available on PMC - NIH.

- Grushin, V. V. et al. Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. Journal of the American Chemical Society.

- ChemicalBook. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4.

- Xu, J. et al. Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion. Journal of the American Chemical Society. ACS Publications.

- Grushin, V. V. et al. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. Journal of Organic Chemistry, featured on Organic Chemistry Portal.

- PubChem. This compound. National Center for Biotechnology Information.

- Chemcasts. Thermophysical Properties of this compound.

- Wikipedia. Sandmeyer reaction.

- Beierle, J. M. et al. Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, MDPI.

- Wang, X. et al. Sandmeyer Trifluoromethylation. Angewandte Chemie International Edition, featured on ResearchGate.

- BYJU'S. Sandmeyer Reaction Mechanism.

- Supporting Information for an unspecified article, providing NMR data for related compounds.

- Ningbo Inno Pharmchem Co.,Ltd. High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications.

- Wang, X. et al. Sandmeyer Trifluoromethylation. Angewandte Chemie International Edition, featured on Semantic Scholar.

- Royal Society of Chemistry. Electronic Supplementary Information for an unspecified article, providing NMR data for related benzonitriles.

- Fisher Scientific. This compound, 98%.

- Matrix Scientific. 261952-05-0 Cas No. | this compound.

- Sigma-Aldrich. 2-Amino-5-methylbenzonitrile 97.

- Autech Industry Co.,Limited. Exploring the Applications of 4-(Trifluoromethyl)benzonitrile in Advanced Organic Synthesis.

- ChemicalBook. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6.

- NIST. 2-Fluoro-4-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook.

- Apollo Scientific. 261952-05-0 Cas No. | this compound.

- PubChem. 2-Amino-5-methylbenzonitrile. National Center for Biotechnology Information.

- Maggiore, A. et al. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. RSC Publishing.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer Trifluoromethylation | Semantic Scholar [semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. 2-Amino-5-methylbenzonitrile | C8H8N2 | CID 242778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 2-Fluoro-4-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 12. This compound | C9H6F3N | CID 2775597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem-casts.com [chem-casts.com]

- 14. This compound, 98% | Fisher Scientific [fishersci.ca]

- 15. 261952-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 4-Methyl-2-(trifluoromethyl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Methyl-2-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science. We will explore its chemical identity, physicochemical properties, synthesis, applications, and essential safety protocols, offering field-proven insights grounded in authoritative data.

Core Identification and Nomenclature

This compound is an aromatic compound featuring a benzene ring substituted with methyl, trifluoromethyl, and nitrile functional groups. Its precise structure is foundational to its reactivity and utility in complex molecular synthesis.

| Identifier | Data | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 261952-05-0 | [1][2][3] |

| Molecular Formula | C₉H₆F₃N | [1][2][3] |

| Molecular Weight | 185.15 g/mol | [1][3] |

| Synonyms | 2-Cyano-5-methylbenzotrifluoride, 2-Trifluoromethyl-p-tolunitrile, 4-Cyano-3-trifluoromethyl toluene | [3] |

| InChI Key | WCZWEODOIUKVHX-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=CC(=C(C=C1)C#N)C(F)(F)F | [1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction systems. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the electronic character of the aromatic ring.

| Property | Value | Unit | Reference |

| Physical State | Solid | - | [2] |

| Melting Point | 25 | °C | [2] |

| Boiling Point | 265.67 | °C | [2] |

| Density | 1353.12 | kg/m ³ | [2] |

| Molar Volume | 0.136828 | m³/kmol | [2] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. While multiple proprietary synthesis routes exist, a common strategy involves the modification of precursors that already contain the trifluoromethyl-substituted toluene core. The synthesis of its structural isomer and vital pharmaceutical precursor, 4-Amino-2-(trifluoromethyl)benzonitrile , provides a well-documented example of the chemical transformations relevant to this class of compounds.

A validated three-step synthesis starting from m-trifluoromethyl fluorobenzene highlights a robust pathway involving bromination, cyanation, and ammonolysis.[4] This approach is favored for its industrial scalability and high purity yields.[4]

Caption: Synthesis workflow for the key precursor 4-Amino-2-(trifluoromethyl)benzonitrile.

Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile[4]

This protocol is adapted from established patent literature for the synthesis of a key precursor, demonstrating the chemical principles applicable to this family of compounds.[4]

Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene

-

Combine m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid in a reaction vessel.

-

Slowly add dibromohydantoin to the mixture while maintaining temperature control.

-

After the reaction is complete, the mixture is processed to isolate the crude 4-bromo-3-(trifluoromethyl)fluorobenzene.

-

Purify the product, typically via distillation.

Step 2: Cyanation of 4-Bromo-3-(trifluoromethyl)fluorobenzene

-

Heat the purified brominated intermediate with copper(I) cyanide in a high-boiling solvent such as quinoline.

-

The cyano group displaces the bromine atom via a nucleophilic substitution reaction.

-

Upon completion, the reaction mixture is cooled and worked up to extract the 4-fluoro-2-(trifluoromethyl)benzonitrile intermediate.

-

Purification is achieved through distillation under reduced pressure.

Step 3: Ammonolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

-

Dissolve the fluoro-intermediate in ethanol within a sealed, high-pressure reactor.

-

Introduce liquid ammonia into the vessel. The molar ratio of ammonia to the substrate is critical (typically >1.5:1).

-

Heat the sealed reactor to approximately 120°C for several hours. The nucleophilic aromatic substitution of fluoride by ammonia proceeds.

-

After cooling, the crude product, 4-amino-2-(trifluoromethyl)benzonitrile, is isolated.

-

Final purification is performed by recrystallization from a suitable solvent like toluene to yield a high-purity product (>99%).[4]

Applications in Drug Discovery and Development

The trifluoromethylbenzonitrile scaffold is of significant interest in medicinal chemistry. The trifluoromethyl (-CF₃) group is a powerful bioisostere for other groups and is known to enhance key drug properties such as:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[5]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding affinity to protein targets.[5][6]

-

Binding Interactions: The fluorine atoms can participate in favorable electrostatic and hydrogen bonding interactions within a receptor's active site.

This compound and its close analogs serve as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). For example, the related intermediate 4-isothiocyanato-2-(trifluoromethyl)benzonitrile is a key precursor in the synthesis of Enzalutamide , an androgen receptor inhibitor used to treat prostate cancer.[7][8] Benzonitrile derivatives, in general, have shown broad therapeutic potential as anticancer, antiviral, and antimicrobial agents.[9]

Quality Control: A Protocol for Structural Characterization

Verifying the identity and purity of the final compound is a non-negotiable step in any synthetic workflow. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: Standard workflow for the analytical characterization of the final product.

General Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include a singlet for the methyl (-CH₃) protons and distinct signals in the aromatic region for the three protons on the benzene ring.

-

¹³C NMR: Shows the number of unique carbon environments. Signals for the methyl carbon, the nitrile carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons are expected.

-

¹⁹F NMR: A crucial technique for fluorinated compounds. A single sharp signal is expected, confirming the presence and electronic environment of the -CF₃ group.

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong, sharp absorption band around 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration. C-F stretching bands will also be present in the 1100-1350 cm⁻¹ region.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₆F₃N) by providing a highly accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. The compound is passed through a column, and a detector measures the response. A single major peak indicates a high-purity sample, and the area of this peak relative to the total area of all peaks provides a quantitative purity value.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1][10]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger |

| Acute Toxicity, Inhaled | H331: Toxic if inhaled | Danger |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

Personal Protective Equipment (PPE)

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[10]

-

Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA regulations.[10]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[10]

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood.[11] If a fume hood is not available, use a NIOSH/MSHA approved respirator.[10]

First Aid Measures

-

If Inhaled: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]

-

On Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

On Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Ensure all operations are conducted in a well-ventilated area or chemical fume hood.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents.[11]

References

Sources

- 1. This compound | C9H6F3N | CID 2775597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]

- 8. CN115181043A - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

Molecular structure and weight of 4-Methyl-2-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 261952-05-0), a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. The document elucidates its core molecular and physicochemical properties, outlines robust synthetic strategies, provides an expert analysis of its spectroscopic signature, and discusses its applications as a strategic building block in drug discovery and agrochemical development. Emphasis is placed on the rationale behind synthetic choices and analytical methods, reflecting a field-proven perspective on its practical application.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] When paired with the versatile benzonitrile scaffold, the resulting molecule becomes a powerful intermediate for constructing complex therapeutic agents and functional materials. This compound is a prime example of such a building block, combining the electronic effects of the -CF₃ and cyano groups with the steric and electronic influence of a methyl substituent. This guide serves as a technical resource for professionals leveraging this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the benzene ring dictates the reactivity and physical characteristics of the molecule. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups significantly influences the electron density of the aromatic system, making it a versatile substrate for further chemical modification.

Molecular Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 261952-05-0 | [2] |

| Molecular Formula | C₉H₆F₃N | [2] |

| Molecular Weight | 185.15 g/mol | [2] |

| SMILES | CC1=CC(=C(C=C1)C#N)C(F)(F)F | [2] |

| InChIKey | WCZWEODOIUKVHX-UHFFFAOYSA-N | [2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring N1 [label="C", pos="0,1.732!"]; N2 [label="C", pos="-1.5,0.866!"]; N3 [label="C", pos="-1.5,-0.866!"]; N4 [label="C", pos="0,-1.732!"]; N5 [label="C", pos="1.5,-0.866!"]; N6 [label="C", pos="1.5,0.866!"]; // Substituents N_CN_C [label="C", pos="2.9,1.166!"]; N_CN_N [label="N", pos="4.1,1.406!"]; N_CF3_C [label="-C", pos="-2.9,1.166!"]; N_CF3_F1 [label="F", pos="-3.5,2.4!"]; N_CF3_F2 [label="F", pos="-4.2,0.5!"]; N_CF3_F3 [label="F", pos="-2.2,0.5!"]; N_CH3_C [label="C-H₃", pos="0,-3.2!"]; // Aromatic Bonds N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1; // Substituent Bonds N6 -- N_CN_C; N_CN_C -- N_CN_N [style=triple, len=1.0]; N2 -- N_CF3_C; N_CF3_C -- N_CF3_F1; N_CF3_C -- N_CF3_F2; N_CF3_C -- N_CF3_F3; N4 -- N_CH3_C; // Labels on Ring L1 [label="1", pos="0.4,1.1!"]; L2 [label="2", pos="-1.1,0.5!"]; L3 [label="3", pos="-1.1,-0.5!"]; L4 [label="4", pos="0.4,-1.1!"]; L5 [label="5", pos="1.1,-0.5!"]; L6 [label="6", pos="1.1,0.5!"];

}

Caption: Molecular structure of this compound.

Physicochemical Data

The physical properties of the compound are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Unit |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 25 | °C |

| Boiling Point | 265.67 | °C (at 760 mmHg) |

| Density | ~1.35 | g/cm³ |

(Note: Physical properties are calculated or estimated from various chemical databases and may vary slightly based on purity and measurement conditions.)[3]

Synthesis and Manufacturing

While a specific, peer-reviewed protocol for this compound is not readily published, its synthesis can be reliably achieved through well-established and logical transformations from commercially available precursors. The most strategically sound approach involves a Sandmeyer reaction starting from 2-Amino-5-methylbenzotrifluoride (also known as 4-methyl-2-(trifluoromethyl)aniline).

Rationale for Synthetic Strategy

The Sandmeyer reaction is a classic, robust, and scalable method for converting an aromatic primary amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[2] This choice is underpinned by the following considerations:

-

Expertise & Causality: The conversion of an aniline to a benzonitrile is a high-yielding and well-understood transformation. The starting aniline is readily accessible, making this a cost-effective and efficient route.

-

Trustworthiness & Validation: The two-step, one-pot procedure (diazotization followed by cyanation) is a self-validating system. The formation of the diazonium salt can be monitored, and the subsequent displacement with a copper(I) cyanide catalyst is typically clean and selective.

Caption: Representative workflow for the synthesis of the target compound.

Representative Experimental Protocol

This protocol is a representative methodology based on the principles of the Sandmeyer reaction and should be adapted and optimized under appropriate laboratory conditions.

-

Diazotization (Step 1):

-

To a stirred solution of 2-Amino-5-methylbenzotrifluoride in aqueous sulfuric acid (e.g., 20-30% v/v), cool the reaction vessel to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. The addition of a slight excess (1.05-1.10 equivalents) ensures complete conversion of the amine.

-

Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure the complete formation of the diazonium salt. The solution is carried forward to the next step without isolation.

-

-

Sandmeyer Cyanation (Step 2):

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalytic species.

-

Gently heat the cyanide solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, continue heating the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude material via flash column chromatography on silica gel or vacuum distillation to obtain this compound as a pure solid.

-

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While a publicly available, fully assigned spectrum is not available, the following analysis, based on established principles of NMR spectroscopy and data from closely related analogs, provides a reliable guide for interpretation.[4]

Predicted NMR Spectral Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.7-7.8 ppm (d, 1H): Aromatic proton ortho to the -CN group.

-

δ ~7.5-7.6 ppm (s, 1H): Aromatic proton between the -CH₃ and -CF₃ groups.

-

δ ~7.4-7.5 ppm (d, 1H): Aromatic proton ortho to the -CH₃ group.

-

δ ~2.5 ppm (s, 3H): Methyl (-CH₃) protons.

-

Rationale: The aromatic protons will appear in the typical downfield region. The proton ortho to the strongly electron-withdrawing nitrile group will be the most deshielded. The methyl group protons will appear as a singlet in the typical benzylic region.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~135-145 ppm: Quaternary carbon attached to the -CH₃ group and aromatic C-H carbons.

-

δ ~120-130 ppm (q): Quaternary carbon attached to the -CF₃ group (split into a quartet by the three fluorine atoms).

-

δ ~123.5 ppm (q, J ≈ 273 Hz): Carbon of the -CF₃ group.

-

δ ~116-118 ppm: Nitrile (-CN) carbon.

-

δ ~110-115 ppm: Quaternary carbon attached to the -CN group.

-

δ ~21-22 ppm: Methyl (-CH₃) carbon.

-

Rationale: The trifluoromethyl carbon will appear as a large quartet with a significant coupling constant. The aromatic carbons will have distinct shifts based on their substitution pattern.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ ~ -62 to -64 ppm (s): A single peak for the three equivalent fluorine atoms of the -CF₃ group.

-

Rationale: The chemical shift is characteristic for a -CF₃ group attached to an aromatic ring.[4] It appears as a singlet as there are no adjacent protons or fluorine atoms to couple with.

-

Applications in Drug Discovery and Agrochemicals

This compound is a strategic building block, primarily utilized as a chemical intermediate. Its true value lies in its potential to serve as a precursor for more complex molecules.

-

Scaffold for Pharmaceutical Analogs: The closely related precursor, 4-amino-2-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of Enzalutamide , a non-steroidal androgen receptor inhibitor used to treat prostate cancer.[3][5] this compound provides a direct route to synthesize analogs of such drugs where the amino group is replaced by a methyl group, a common strategy in medicinal chemistry to modulate pharmacokinetics and target interactions.

-

Agrochemical Synthesis: Trifluoromethylated aromatic compounds are prevalent in modern agrochemicals, including herbicides and fungicides.[6] The specific substitution pattern of this molecule makes it an attractive starting point for the synthesis of novel crop protection agents, where the trifluoromethyl group enhances biological efficacy.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Statement | Description |

| H301/H302 | Toxic or harmful if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H331/H332 | Toxic or harmful if inhaled |

| (Source: Aggregated GHS information)[7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is possible, use a NIOSH-approved respirator with an appropriate cartridge.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound stands as a valuable and versatile intermediate for advanced chemical synthesis. Its unique combination of functional groups—a reactive nitrile, a metabolically robust trifluoromethyl group, and a modulating methyl group—provides a powerful platform for innovation in pharmaceutical and agrochemical research. Understanding its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for unlocking its full potential in the development of next-generation chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. Eureka. Retrieved from [Link]

- Kawai, H., et al. (2011). Supporting Information for Trifluoromethylation of Aryl and Vinyl Iodides with Trifluoromethyl- sulfonium or -selenonium Salts. Organic Letters. (Note: While this source does not contain data for the target molecule, it provides reference NMR data for numerous analogous trifluoromethylated benzonitriles, forming the basis for the predicted spectra.)

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-isothiocyanato-2-(trifluoromethyl) benzonitrile by continuous flow.

-

Techeos. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Retrieved from [Link]

- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. rsc.org [rsc.org]

- 5. CN115181043A - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C9H6F3N | CID 2775597 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety, hazards, and handling of 4-Methyl-2-(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the Safety, Hazards, and Handling of 4-Methyl-2-(trifluoromethyl)benzonitrile

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structure, featuring a trifluoromethyl group ortho to a nitrile, imparts specific reactivity and properties that are valuable in drug development. However, these same features necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety, hazards, and handling procedures for this compound, designed for researchers, chemists, and professionals in the field.

Compound Identification and Physicochemical Profile

A foundational aspect of safe handling is the unambiguous identification of the chemical and a clear understanding of its physical properties. These data inform storage conditions, predict its behavior under various laboratory conditions, and are critical for risk assessment.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 261952-05-0 | [1][2][3] |

| Molecular Formula | C₉H₆F₃N | [1][2] |

| Molecular Weight | 185.15 g/mol | [1][2] |

| Synonyms | 2-Cyano-5-methylbenzotrifluoride, 4-Cyano-3-(trifluoromethyl)toluene, 2-(Trifluoromethyl)-p-tolunitrile | [1][3] |

| Appearance | Solid (often off-white or tan) | [4][5] |

| Melting Point | ~25 °C | [6] |

| Boiling Point | 265.67 °C (at 1.01325 bar) | [6] |

Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its intrinsic dangers. The primary hazards are associated with its acute toxicity via multiple routes of exposure and its irritant properties.[2][7]

| GHS Classification | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | 💀 |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | ❗ |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | ❗ |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | ❗ |

Note on Toxicity Classification: Some sources indicate a higher toxicity rating (Acute Toxicity Category 3) for oral and inhalation routes (H301/H331: Toxic if swallowed/inhaled)[2]. This discrepancy underscores the need for a conservative approach; all handling procedures should assume the highest potential toxicity.

Core Toxicological Risks Explained:

-

Dermal Toxicity: The classification "Toxic in contact with skin" is a significant concern[2][7]. It implies that absorption through the skin can lead to serious, potentially lethal, systemic effects. This is the primary reason that robust skin protection is non-negotiable.

-

Oral and Inhalation Toxicity: As a solid, the primary inhalation risk comes from airborne dust or aerosols. Ingestion can occur through accidental hand-to-mouth contact. Both routes can cause systemic harm.[5][7]

-

Irritation: The compound is a confirmed skin and serious eye irritant[2][7]. Contact can cause redness, inflammation, and pain. Eye contact can lead to significant damage if not addressed immediately.

The Hierarchy of Controls: A Framework for Safety

Effective safety management is not solely reliant on personal protective equipment (PPE). The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that prioritizes the most effective and reliable control measures. This framework should guide all protocol development.

Caption: The Hierarchy of Controls prioritizes safety measures.

For this specific compound, elimination and substitution are often not feasible in a research context. Therefore, the focus must be on robust Engineering Controls , strict Administrative Controls , and diligent use of PPE .

Engineering Controls and Laboratory Setup

Engineering controls are the first line of defense, designed to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood[4][5]. This is critical to prevent the inhalation of dust or vapors and to contain any potential spills.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation[4][5]. All personnel must be trained on their location and operation.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical. Its correct selection and use are paramount.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards[4][5]. Standard safety glasses do not provide adequate protection from splashes.

-